2-[Methyl(trityl)amino]ethanol: Technical Guide & Application Profile
2-[Methyl(trityl)amino]ethanol: Technical Guide & Application Profile
CAS: 566949-46-0 Formula: C₂₂H₂₃NO Molecular Weight: 317.43 g/mol Synonyms: N-Methyl-N-tritylethanolamine; 2-(Methyl(triphenylmethyl)amino)ethanol
Executive Summary
2-[Methyl(trityl)amino]ethanol (CAS 566949-46-0) is a specialized bifunctional building block used primarily in organic synthesis and medicinal chemistry. Structurally, it consists of an aminoethanol backbone where the nitrogen is methylated and protected by a bulky triphenylmethyl (trityl) group.
This compound serves as a critical intermediate for introducing the N-methylaminoethyl motif into bioactive molecules while keeping the amine temporarily masked. The steric bulk of the trityl group prevents unwanted N-alkylation or quaternization during downstream transformations of the alcohol group, making it an essential tool for synthesizing complex secondary amines, linkers for drug conjugates, and heterocycles.
Chemical Identity & Properties
Physicochemical Profile
The presence of the trityl group drastically alters the solubility and physical state of the parent amino alcohol, rendering it lipophilic and solid.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~4.5 (High lipophilicity due to trityl group) |
| pKa (Conjugate Acid) | ~8.5–9.0 (Amine basicity is modulated by steric bulk) |
| Stability | Stable under basic and neutral conditions; Acid Labile |
Structural Significance
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Trityl Shielding: The triphenylmethyl group creates a massive steric shield around the nitrogen. This prevents the nitrogen lone pair from acting as a nucleophile in reactions targeting the hydroxyl group (e.g., mesylation, halogenation).
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Alcohol Reactivity: The primary hydroxyl group remains accessible for functionalization, allowing the molecule to act as an electrophilic "anchor" after activation.
Synthetic Protocol: Preparation of 2-[Methyl(trityl)amino]ethanol[2]
While this compound is commercially available, in-house preparation is often required for scale-up. The synthesis relies on the selective N-tritylation of N-methylethanolamine.
Reaction Scheme
Reagents: N-Methylethanolamine (1.0 eq), Trityl Chloride (1.05 eq), Triethylamine (1.5 eq). Solvent: Dichloromethane (DCM) or DMF. Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).
Step-by-Step Methodology
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Setup: Flame-dry a 500 mL round-bottom flask and equip it with a magnetic stir bar and an addition funnel. Purge with nitrogen.
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Solvation: Charge the flask with Trityl Chloride (Trt-Cl) (27.9 g, 100 mmol) and dry DCM (200 mL). Stir until dissolved.
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Base Addition: Add Triethylamine (TEA) (21 mL, 150 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
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Amine Addition: Dissolve 2-(Methylamino)ethanol (7.51 g, 100 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
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Note: The reaction is exothermic.[1] Maintain temperature < 5°C to prevent O-tritylation side products.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot (Trityl) that stains with ninhydrin or KMnO₄.
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Workup:
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Quench with water (100 mL).
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Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 100 mL) and Brine (100 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude residue is often a sticky solid. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexane).
Mechanism of Action & Reactivity
The utility of CAS 566949-46-0 lies in its orthogonal reactivity . The trityl group acts as a "gatekeeper," allowing chemistry to occur at the oxygen terminus without interference from the nitrogen.
Reactivity Diagram (Graphviz)
Figure 1: Reactivity profile showing the transformation of the hydroxyl group while the nitrogen remains protected, followed by acid-mediated deprotection.
Key Transformations
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O-Activation: The hydroxyl group can be converted into a mesylate, tosylate, or halide (Cl/Br). The bulky trityl group prevents intramolecular cyclization (aziridinium formation) that typically plagues unprotected amino alcohols.
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Nucleophilic Substitution: The activated linker (e.g., Trt-N(Me)-CH₂CH₂-Cl) can react with nucleophiles (phenols, thiols, amines) to attach the ethyl-methyl-amino chain to a scaffold.
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Deprotection: Treatment with mild acid (1% TFA in DCM or dilute HCl) cleaves the trityl group, revealing the secondary N-methyl amine.
Applications in Drug Development[4][5]
Linker Synthesis for PROTACs and Conjugates
In the design of Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical. CAS 566949-46-0 provides a rigid, defined 2-carbon spacer with a methyl-amine handle.
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Advantage:[2][3] The methyl group improves solubility and permeability compared to simple ethyl chains, while the trityl protection allows for clean ligation chemistry.
Synthesis of Antihistamines and CNS Agents
Many antihistamines (e.g., diphenhydramine analogs) and CNS active agents contain the R-O-CH2-CH2-N(Me)2 or R-N(Me)-CH2-CH2-OH motif.
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This compound allows for the modular construction of such molecules. For example, the alcohol can be etherified to an aryl group, followed by trityl removal and subsequent methylation or functionalization of the amine.
Prevention of Aziridine Formation
Attempting to activate the alcohol of N-methylethanolamine directly (without protection) often leads to the formation of a toxic and reactive aziridinium ion due to the neighboring group participation of the amine. The trityl group sterically inhibits this pathway, ensuring the alcohol can be activated (e.g., to a chloride) safely.
Handling & Safety Information
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert gas. Trityl compounds can hydrolyze slowly in the presence of moisture and acid.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or residual solvent vapors.
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Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as solid organic waste.
References
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Sigma-Aldrich. (2024). Product Specification: 2-(Methyl-trityl-amino)-ethanol (CAS 566949-46-0).[4]Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Trityl amine stability and cleavage conditions).
- Barlos, K., et al. (1989). "Application of the trityl group for the protection of amino acids in solid-phase synthesis." Tetrahedron Letters, 30(29), 3943-3946.
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PubChem. (2024). Compound Summary: 2-(Methylamino)ethanol (Precursor).[5]Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4344949A - Substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 3. US5543449A - Stabilized flexible PVC - Google Patents [patents.google.com]
- 4. Amino ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 5. www2.mst.dk [www2.mst.dk]
